molecular formula C20H15ClN2O2 B3938347 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one

3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one

Cat. No. B3938347
M. Wt: 350.8 g/mol
InChI Key: XEVLFXKVDCSOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one, also known as CP-122,288, is a chemical compound that belongs to the benzofuran family. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a promising candidate for the treatment of drug addiction and other psychiatric disorders.

Mechanism of Action

3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is implicated in drug addiction and other psychiatric disorders. By blocking the D3 receptor, 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one has been shown to have a number of biochemical and physiological effects in animal models. It increases dopamine release in the prefrontal cortex and striatum, which may contribute to its cognitive-enhancing effects. It also increases acetylcholine release in the prefrontal cortex, which may contribute to its anti-addictive effects. Additionally, 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one has been shown to have anti-inflammatory effects, which may be relevant to its therapeutic effects in psychiatric disorders.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one has several advantages as a research tool. It is highly selective for the D3 receptor, which reduces the potential for off-target effects. It is also orally bioavailable, which makes it easy to administer in animal studies. However, 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one has some limitations as well. It has a relatively short half-life, which may require frequent dosing in animal studies. It also has some potential side effects, such as sedation and hypothermia, which may complicate interpretation of behavioral studies.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one. One area of interest is the potential use of 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one in the treatment of ADHD and other cognitive disorders. Another area of interest is the potential use of 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one in the treatment of schizophrenia and other psychotic disorders. Additionally, there is interest in developing more selective D3 receptor antagonists that may have fewer side effects and greater therapeutic potential. Finally, there is interest in understanding the molecular mechanisms underlying the therapeutic effects of 3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one, which may lead to the development of more effective treatments for drug addiction and other psychiatric disorders.

Scientific Research Applications

3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in drug addiction and other psychiatric disorders. It has been shown to reduce drug-seeking behavior in animal models of cocaine, heroin, and nicotine addiction. It has also been shown to improve cognitive function and reduce impulsivity in animal models of attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.

properties

IUPAC Name

3-(4-chlorophenyl)-3-(pyridin-3-ylmethylamino)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-9-7-15(8-10-16)20(23-13-14-4-3-11-22-12-14)18-6-2-1-5-17(18)19(24)25-20/h1-12,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVLFXKVDCSOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)Cl)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorophenyl)-3-[(pyridin-3-ylmethyl)amino]-2-benzofuran-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one
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3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one
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3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one
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3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one
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3-(4-chlorophenyl)-3-[(3-pyridinylmethyl)amino]-2-benzofuran-1(3H)-one

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